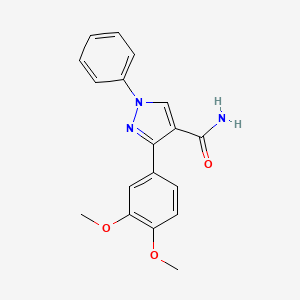
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes. This compound belongs to the class of pyrazole-carboxamides and has been found to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4 (3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide). This enzyme is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, the levels of these hormones in the blood are increased, which leads to an increase in insulin secretion and a decrease in glucagon secretion. This results in a reduction in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied. These compounds have been found to be effective in reducing blood glucose levels, improving beta-cell function, and reducing insulin resistance. In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors is that they are relatively safe and well-tolerated. However, one of the limitations of these compounds is that they may not be effective in all patients with type 2 diabetes. In addition, the long-term effects of these compounds on cardiovascular health are still being studied.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the long-term effects of these compounds on cardiovascular health. In addition, there is a need for more studies to determine the optimal dosing and administration of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors in patients with type 2 diabetes.
In conclusion, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, or 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor, is a chemical compound that has shown promise in the treatment of type 2 diabetes. This compound has been found to be effective in reducing blood glucose levels and improving beta-cell function. However, more research is needed to determine the long-term effects of these compounds on cardiovascular health and to develop more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported in various scientific literature. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine in the presence of acetic acid to yield the intermediate 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
The 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. The compound has been found to be effective in reducing blood glucose levels by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(19)22)11-21(20-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNMCOFJIQZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
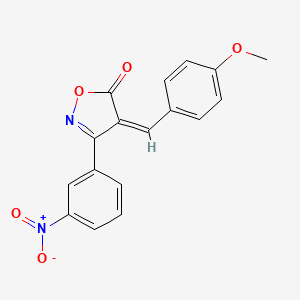
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
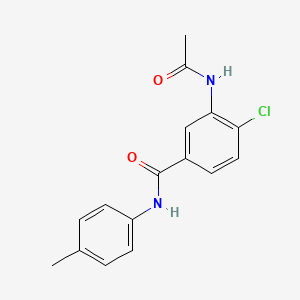
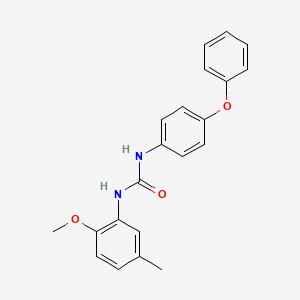
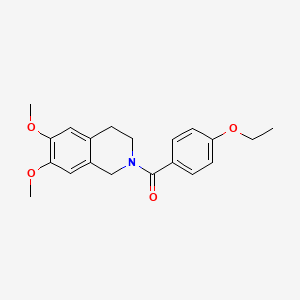
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
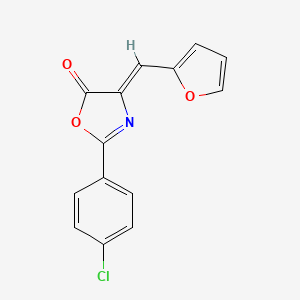
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)